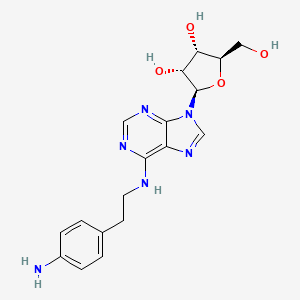Apnea
CAS No.: 89705-21-5
Cat. No.: VC2028568
Molecular Formula: C18H22N6O4
Molecular Weight: 386.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 89705-21-5 |
|---|---|
| Molecular Formula | C18H22N6O4 |
| Molecular Weight | 386.4 g/mol |
| IUPAC Name | (2R,3R,4S,5R)-2-[6-[2-(4-aminophenyl)ethylamino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
| Standard InChI | InChI=1S/C18H22N6O4/c19-11-3-1-10(2-4-11)5-6-20-16-13-17(22-8-21-16)24(9-23-13)18-15(27)14(26)12(7-25)28-18/h1-4,8-9,12,14-15,18,25-27H,5-7,19H2,(H,20,21,22)/t12-,14-,15-,18-/m1/s1 |
| Standard InChI Key | XTPOZVLRZZIEBW-SCFUHWHPSA-N |
| Isomeric SMILES | C1=CC(=CC=C1CCNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)N |
| SMILES | C1=CC(=CC=C1CCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
| Canonical SMILES | C1=CC(=CC=C1CCNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
Introduction
Chemical Identity and Structure
Basic Information
Apnea is a purine nucleoside derivative with adenosine as its core structure, modified with a 2-(4-aminophenyl)ethyl group at the N6 position. Its molecular formula is C18H22N6O4, and it has a molecular weight of 386.4 g/mol . First characterized in chemical databases with a creation date of 2005-03-25, the compound has received ongoing research attention with modifications noted as recently as 2025-03-01 .
Chemical Identifiers
Apnea is registered in multiple chemical databases with various identifiers, facilitating its unambiguous identification in scientific literature and research.
Table 1: Chemical Identifiers for Apnea
Synonyms
The compound is known by several synonyms in scientific literature:
Physicochemical Properties
Structural Characteristics
Apnea possesses a complex molecular structure with several functional groups that contribute to its biological activity. Its structure includes a purine ring system (from adenosine) connected to a modified sugar moiety (ribose) and the characteristic N6-(4-aminophenyl)ethyl group that defines its unique pharmacological profile.
Physical Properties
Table 2: Physicochemical Properties of Apnea
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 386.4 g/mol | |
| XLogP3 | 0.9 | |
| Hydrogen Bond Donor Count | 5 | |
| Hydrogen Bond Acceptor Count | 9 | |
| Rotatable Bond Count | 6 | |
| Exact Mass | 386.17025320 Da |
These properties influence the compound's solubility, membrane permeability, and bioavailability, which are critical factors in its pharmacokinetic profile and potential therapeutic applications.
Pharmacological Profile
Receptor Binding
Apnea functions primarily as a non-selective adenosine receptor agonist with particularly notable activity at the A3 adenosine receptor subtype . Adenosine receptors are G protein-coupled receptors distributed throughout the body, classified into four subtypes: A1, A2A, A2B, and A3, each with distinct tissue distribution and signaling pathways.
The compound's interaction with adenosine receptors positions it within an important class of signaling modulators that influence numerous physiological processes, including:
-
Neurotransmission
-
Cardiovascular function
-
Inflammatory responses
-
Cell proliferation and survival
Potency and Selectivity
While classified as "non-selective," Apnea demonstrates variable binding affinities across adenosine receptor subtypes. Research identifies it specifically as "a potent, non-selective A3 adenosine receptor agonist" . This pharmacological profile distinguishes it from more selective adenosine receptor ligands and contributes to its unique spectrum of biological activities.
Research Applications
Enhancement of Anticonvulsant Activity
The most extensively documented application of Apnea relates to its ability to potentiate the effects of antiepileptic drugs. Studies have demonstrated that Apnea can significantly enhance the anticonvulsive activity of several established antiepileptic medications:
Table 3: Apnea's Enhancement of Antiepileptic Drug Activity
At higher doses, Apnea appears to enhance the anticonvulsive effects of these drugs primarily through adenosine A1 receptors . This dose-dependent mechanism suggests potential for tailored therapeutic applications.
Effects on Kindling Models of Epilepsy
This synergistic effect suggests Apnea could potentially serve as an adjunctive therapy in epilepsy treatment, allowing for lower doses of conventional antiepileptic drugs while maintaining therapeutic efficacy.
Research History and Development
The research trajectory of Apnea reflects broader trends in adenosine receptor pharmacology. First documented in chemical databases in 2005, the compound has been studied primarily for its effects on seizure models and anticonvulsant activity .
Published research dating from 1997 documents Apnea's ability to enhance the anticonvulsive activity of antiepileptic drugs . This early work established the foundation for understanding its pharmacological profile and potential therapeutic applications.
More recent research has expanded the characterization of adenosine receptor modulators, placing Apnea within the context of a growing class of compounds with diverse biological activities. As of 2025, Apnea continues to be included in chemical databases and research resources focused on G protein-coupled receptors and adenosine signaling pathways .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume